molecular formula C24H26N4O3 B2442852 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(quinolin-6-yl)acetamide CAS No. 1018062-19-5

2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(quinolin-6-yl)acetamide

Cat. No.: B2442852
CAS No.: 1018062-19-5
M. Wt: 418.497
InChI Key: GMVOUSVRNDPZOM-UHFFFAOYSA-N
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Description

2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(quinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C24H26N4O3 and its molecular weight is 418.497. The purity is usually 95%.
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Biological Activity

The compound 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(quinolin-6-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its structure suggests a variety of pharmacological properties due to the presence of functional groups that are known to interact with biological targets.

Molecular Formula: C22H27N3O4
Molecular Weight: 397.5 g/mol
CAS Number: 1018046-57-5
Structure: The compound features a pyrimidine ring and an acetamide moiety, which are often associated with diverse biological activities.

While the exact mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with specific enzymes or receptors in biological systems. Similar compounds have demonstrated the ability to modulate various biochemical pathways, potentially influencing processes such as cell signaling and metabolic regulation.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. The specific activity of This compound against various pathogens remains to be comprehensively evaluated.

Cytotoxicity and Anticancer Potential

Preliminary investigations into the cytotoxic effects of similar compounds have revealed promising results in cancer cell lines. The ability to induce apoptosis or inhibit proliferation in cancer cells could be a significant aspect of its biological profile. Further studies are necessary to establish its efficacy and safety in cancer therapy.

Research Findings and Case Studies

A review of existing literature highlights several studies that explore the biological activity of pyrimidine derivatives:

StudyFindings
Pendergrass et al. (2020) Investigated the inhibition of Type III secretion systems (T3SS) in bacteria using related compounds. Found that certain derivatives exhibited significant inhibitory effects at specific concentrations.
ACS Omega (2020) Described a new synthesis route for benzamide-based derivatives including potential anticancer activities. Emphasized the importance of structural modifications for enhancing biological efficacy.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of This compound typically involves multiple steps requiring specific reagents and conditions. Understanding the structure–activity relationship (SAR) is crucial for optimizing its biological activity:

  • Pyrimidine Ring Modifications: Alterations in the pyrimidine structure can significantly impact antimicrobial and anticancer properties.
  • Amide Group Variations: The nature of substituents on the amide group may influence solubility and receptor binding affinity.

Properties

IUPAC Name

2-(3-cyclohexyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)-N-quinolin-6-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c29-22(26-17-11-12-20-16(14-17)6-5-13-25-20)15-27-21-10-4-9-19(21)23(30)28(24(27)31)18-7-2-1-3-8-18/h5-6,11-14,18H,1-4,7-10,15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVOUSVRNDPZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(CCC3)N(C2=O)CC(=O)NC4=CC5=C(C=C4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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